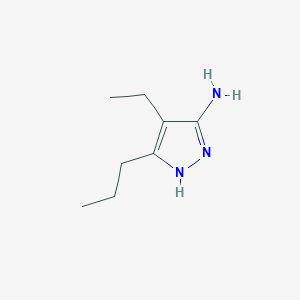
4-Ethyl-5-propyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-5-propyl-1H-pyrazol-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula : C_8H_12N_4
- Molecular Weight : 168.21 g/mol
- CAS Number : 151521-84-5
The compound features a five-membered pyrazole ring containing two nitrogen atoms, which contributes to its reactivity and potential biological activity. The amino group at the 3-position of the pyrazole ring allows for various chemical transformations, making it suitable for diverse applications.
Pharmaceutical Development
4-Ethyl-5-propyl-1H-pyrazol-3-amine has garnered attention for its potential therapeutic effects. Its derivatives are being investigated for:
- Anti-inflammatory Agents : Compounds derived from this pyrazole can inhibit inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and asthma.
- Antitumor Activity : Research indicates that pyrazole derivatives can act as inhibitors of phosphatidylinositol 3-kinase (PI3K), a target in cancer therapy. This pathway is crucial for cell growth and metabolism, and its inhibition may lead to reduced tumor growth .
Agrochemical Applications
The biological activity of this compound extends to agriculture, where its derivatives are explored for use as:
- Pesticides and Herbicides : The compound's reactivity allows it to be modified into formulations that can effectively control pests and weeds, contributing to sustainable agricultural practices.
Material Science
In material science, this compound is being researched for:
- Polymer Synthesis : The pyrazole structure can be utilized in the synthesis of novel polymers with specific properties, such as enhanced thermal stability or mechanical strength.
Data Tables
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory agents | Reduced inflammation in chronic diseases |
| Antitumor agents | Targeting cancer cell growth | |
| Agrochemicals | Pesticides | Effective pest control |
| Herbicides | Sustainable weed management | |
| Material Science | Polymer synthesis | Enhanced material properties |
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the synthesis of various pyrazole derivatives, including this compound. The findings demonstrated significant inhibition of PI3K activity, suggesting potential use in cancer therapies. The synthesized compounds exhibited IC50 values in the low micromolar range against several cancer cell lines.
Case Study 2: Agrochemical Development
Research conducted by agricultural scientists evaluated the efficacy of pyrazole-based herbicides derived from this compound. Field trials indicated that these derivatives provided effective control over common weed species while exhibiting low toxicity to non-target organisms, supporting their use in integrated pest management systems.
Propriétés
Numéro CAS |
151521-84-5 |
|---|---|
Formule moléculaire |
C8H15N3 |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
4-ethyl-5-propyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-3-5-7-6(4-2)8(9)11-10-7/h3-5H2,1-2H3,(H3,9,10,11) |
Clé InChI |
WQKPZISDVKZJLA-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NN1)N)CC |
SMILES canonique |
CCCC1=C(C(=NN1)N)CC |
Synonymes |
1H-Pyrazol-3-amine, 4-ethyl-5-propyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















